Foreword: Navigating the Landscape of a Novel Scaffold
Foreword: Navigating the Landscape of a Novel Scaffold
An In-depth Technical Guide to 5-fluoro-1H-indole-3-amine: Properties, Synthesis, and Applications
As a Senior Application Scientist, it is imperative to acknowledge that 5-fluoro-1H-indole-3-amine is a compound with limited characterization in publicly accessible literature. This guide, therefore, is constructed upon a foundation of expert chemical principles and extrapolated data from closely related, well-documented indole analogues. The insights herein are intended to provide researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this promising, yet under-explored, chemical entity. We will delve into predicted properties, plausible synthetic routes, and potential applications, grounding our discussion in the established behavior of the indole core, the strategic influence of fluorination, and the versatile reactivity of the amine functional group.
The Strategic Value of 5-fluoro-1H-indole-3-amine in Medicinal Chemistry
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." The strategic incorporation of a fluorine atom, particularly at the 5-position of the indole ring, is a widely employed technique in modern drug design.[2][3] This modification is known to enhance metabolic stability, improve bioavailability, and modulate the electronic character of the molecule, often leading to improved pharmacological profiles.[2]
5-fluoro-1H-indole-3-amine emerges as a molecule of significant interest by combining three key structural features:
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The Indole Core: Provides a rigid, aromatic framework capable of engaging with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.
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The 5-Fluoro Substituent: Modulates the acidity of the indole N-H, alters the electron density of the benzene ring, and can block sites of metabolic oxidation.[3]
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The 3-Amine Group: Introduces a basic, nucleophilic center at a position known for its reactivity. This amine serves as a critical synthetic handle for further molecular elaboration, allowing for the construction of diverse chemical libraries for drug screening.
This guide will provide a comprehensive overview of the predicted chemical properties, a plausible synthetic pathway, and the potential applications of this versatile building block.
Physicochemical and Spectroscopic Profile
Predicted Physicochemical Properties
The following table summarizes the estimated physicochemical properties of 5-fluoro-1H-indole-3-amine. These values are derived from computational models and comparison with related structures.
| Property | Predicted Value / Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C₈H₇FN₂ | Derived from the chemical structure. |
| Molecular Weight | 150.16 g/mol | Calculated from the molecular formula. For comparison, 5-fluoroindole is 135.14 g/mol .[4][5] |
| Appearance | Off-white to pale yellow or brown solid | Typical appearance for indole derivatives.[6] |
| Melting Point | Estimated > 50 °C | The presence of the polar amine group, capable of hydrogen bonding, would likely increase the melting point relative to 5-fluoroindole (45-48 °C).[5][6] |
| Boiling Point | Not available | Indoles often decompose at high temperatures. |
| Solubility | Soluble in organic solvents (e.g., Chloroform, Methanol, DMSO); sparingly soluble in water. | Similar to 5-fluoroindole, which is soluble in chloroform and methanol.[5] The amine group may slightly increase aqueous solubility at low pH. |
| pKa | Estimated 4-5 (for the conjugate acid of the 3-amine) | The basicity of the amine will be influenced by the electron-rich indole ring. |
Predicted Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 5-fluoro-1H-indole-3-amine. The following are the expected spectral characteristics:
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¹H NMR:
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Indole N-H: A broad singlet, typically downfield (>10 ppm).
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Amine N-H₂: A broad singlet, the chemical shift of which will be solvent-dependent.
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Aromatic Protons: Complex multiplets in the aromatic region (approx. 6.8-7.5 ppm). The proton at C4 will likely show coupling to the fluorine at C5. The proton at C2 will appear as a distinct singlet or narrow triplet.
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¹³C NMR:
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Approximately 8 distinct signals are expected.
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The carbon atom attached to fluorine (C5) will exhibit a large one-bond C-F coupling constant.
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Adjacent carbons (C4 and C6) will show smaller two-bond C-F couplings.
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¹⁹F NMR:
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A single resonance, likely a triplet of doublets due to coupling with H4 and H6.
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IR Spectroscopy (cm⁻¹):
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N-H Stretch (Amine): Two bands expected in the 3300-3500 cm⁻¹ region.
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N-H Stretch (Indole): A sharp peak around 3400-3490 cm⁻¹.[7]
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C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ range.
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C-F Stretch: A strong band in the 1000-1300 cm⁻¹ region.
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Mass Spectrometry (MS):
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[M]⁺: Expected molecular ion peak at m/z = 150.16.
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Synthesis and Reactivity
Proposed Synthetic Pathway
A robust and logical synthesis for 5-fluoro-1H-indole-3-amine can be conceptualized starting from the commercially available 5-fluoroindole. A common and effective method for introducing an amine group at the C3 position of an indole is via nitrosation followed by reduction.
Experimental Protocol: A Plausible Two-Step Synthesis
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Step 1: Electrophilic Nitrosation of 5-Fluoroindole
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Rationale: The C3 position of the indole ring is highly nucleophilic and readily undergoes electrophilic substitution. Nitrous acid (HONO), generated in situ from sodium nitrite and an acid, is a suitable electrophile.
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Procedure:
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Dissolve 5-fluoroindole (1.0 eq) in a suitable solvent such as acetic acid or a mixture of ethanol and water.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, maintaining the temperature below 5 °C.
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Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction progress by TLC.
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Upon completion, the resulting precipitate (3-nitroso-5-fluoro-1H-indole) is collected by filtration, washed with cold water, and dried under vacuum.
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Step 2: Reduction of the Nitroso Group
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Rationale: The nitroso group is readily reduced to a primary amine using various reducing agents. A common and effective choice is sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation.
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Procedure (using Sodium Dithionite):
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Suspend the crude 3-nitroso-5-fluoro-1H-indole from the previous step in a mixture of ethanol and water.
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Heat the mixture gently (e.g., to 50-60 °C) to aid dissolution.
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Add sodium dithionite (Na₂S₂O₄, 3-4 eq) portion-wise. An exothermic reaction may be observed.
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Stir the reaction at this temperature for 1-3 hours until the starting material is consumed (monitored by TLC).
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Cool the reaction mixture, and adjust the pH to be basic (pH 9-10) with an aqueous base (e.g., NaOH or NH₄OH).
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Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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The resulting crude 5-fluoro-1H-indole-3-amine can be purified by column chromatography on silica gel.
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Caption: Key reactivity sites on the 5-fluoro-1H-indole-3-amine scaffold.
Applications in Research and Drug Development
The true value of 5-fluoro-1H-indole-3-amine lies in its potential as a versatile intermediate for synthesizing more complex molecules with therapeutic potential. Based on the applications of related 5-fluoroindole compounds, we can project its utility in several key areas:
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Neuroscience: 5-Fluoroindole is a known reactant for preparing 5-HT₆ receptor ligands. [5]The 3-amine of our target molecule could be elaborated to create novel ligands targeting serotonin, dopamine, or other neurotransmitter receptors implicated in disorders like depression, anxiety, and schizophrenia.
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Oncology: The indole scaffold is present in numerous anti-cancer agents. 5-Fluoroindole derivatives have been investigated as tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators, and as general antitumor agents. [5]The 3-amine provides a convenient attachment point for pharmacophores designed to interact with kinases, polymerases, or other cancer-related targets.
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Infectious Diseases: The molecule can serve as a starting point for novel antibacterial agents. [5]The amine can be functionalized to mimic natural substrates or to introduce functionalities that disrupt bacterial cell wall synthesis, protein synthesis, or DNA replication.
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Metabolic Diseases: 5-Fluoroindole has been used to prepare Sodium-Dependent Glucose Co-transporter 2 (SGLT2) inhibitors for managing hyperglycemia in diabetes. [5]The 3-amine could be a key component in building new generations of SGLT2 inhibitors or other anti-diabetic agents.
Safety and Handling
In the absence of specific toxicological data for 5-fluoro-1H-indole-3-amine, it is prudent to handle this compound with the same precautions as for its close analogue, 5-fluoroindole.
GHS Hazard Classification (Inferred from 5-Fluoroindole): [4][6]
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H315: Causes skin irritation. [4][6]* H319: Causes serious eye irritation. [4][6]* H335: May cause respiratory irritation. [4][6] Recommended Handling Procedures:
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Use in a well-ventilated area, preferably within a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust.
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Avoid contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
5-fluoro-1H-indole-3-amine represents a significant, albeit under-characterized, opportunity for medicinal chemists and drug discovery professionals. Its synthesis is feasible from common starting materials, and its trifecta of a privileged indole core, a metabolically robust fluoro-substituent, and a synthetically versatile amino group makes it an ideal scaffold for generating novel chemical entities. This guide provides a foundational understanding of its predicted properties and reactivity, offering a launchpad for its exploration in the pursuit of next-generation therapeutics.
References
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ResearchGate. (n.d.). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. Retrieved from [Link]
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Capot Chemical. (2026). MSDS of 5-Fluoro-1H-indole-3-carboxylic acid methyl ester. Retrieved from [Link]
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